N-(2-Pyrimidylmethyl)piperidin-4-amine
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Overview
Description
N-(2-Pyrimidylmethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyrimidylmethyl)piperidin-4-amine typically involves the reaction of 2-chloromethylpyrimidine with piperidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Pyrimidylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
N-(2-Pyrimidylmethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: This compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-Pyrimidylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, piperidine derivatives have been shown to exhibit inhibitory effects on certain enzymes involved in neurotransmitter regulation, making them potential candidates for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Pyrimidylmethyl)piperidin-4-amine include:
- N-(2-Pyridylmethyl)piperidin-4-amine
- N-(2-Pyrimidylmethyl)piperidin-4-ol
- N-(2-Pyrimidylmethyl)piperidin-4-one
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrimidylmethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(pyrimidin-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C10H16N4/c1-4-12-10(13-5-1)8-14-9-2-6-11-7-3-9/h1,4-5,9,11,14H,2-3,6-8H2 |
InChI Key |
UGEKYXFHTBQOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NCC2=NC=CC=N2 |
Origin of Product |
United States |
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